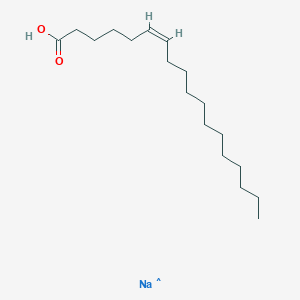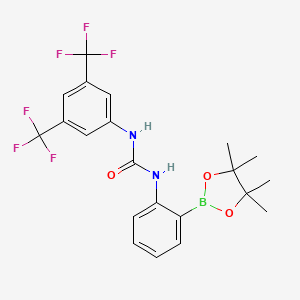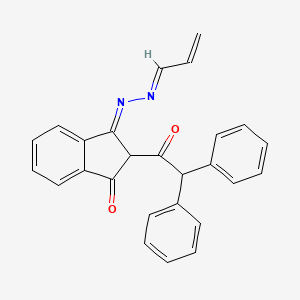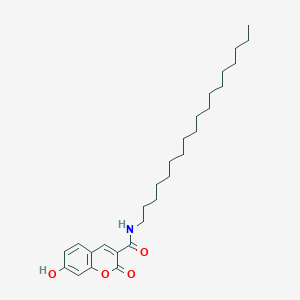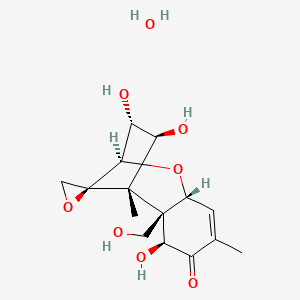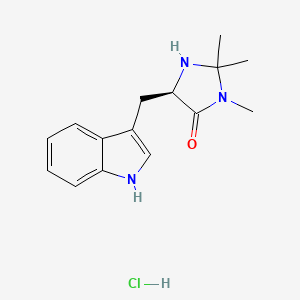
Lys-lys-lys-lys-lys
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys-lys-lys-lys-lys, also known as pentalysine, is a short poly-L-lysine polypeptide composed of five lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes. Pentalysine is a cationic moiety, meaning it carries a positive charge, which makes it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Pentalysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow the next amino acid to react. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of pentalysine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Pentalysine undergoes various chemical reactions, including:
Oxidation: Pentalysine can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Pentalysine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked pentalysine dimers, while reduction can revert these dimers back to monomeric pentalysine .
科学的研究の応用
Pentalysine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for constructing more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential use in drug delivery systems, particularly for delivering nucleic acids and other therapeutic agents.
Industry: Utilized in the development of gene delivery vectors and DNA nanoparticles
作用機序
Pentalysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA, RNA, and cell membranes. This interaction can facilitate the delivery of genetic material into cells, making it a valuable tool in gene therapy and molecular biology research .
類似化合物との比較
Similar Compounds
Trilysine (Lys-lys-lys): Composed of three lysine residues, trilysine is shorter and has different biophysical properties compared to pentalysine.
Tetralysine (Lys-lys-lys-lys): Composed of four lysine residues, tetralysine is also shorter but shares some similarities with pentalysine in terms of its cationic nature and applications
Uniqueness of Pentalysine
Pentalysine’s longer chain length compared to trilysine and tetralysine provides it with unique properties, such as increased binding affinity to nucleic acids and enhanced ability to form stable complexes. These characteristics make pentalysine particularly useful in applications requiring strong and stable interactions with negatively charged molecules .
特性
分子式 |
C30H62N10O6 |
|---|---|
分子量 |
658.9 g/mol |
IUPAC名 |
6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46) |
InChIキー |
IXPHOHNWDLRFJH-UHFFFAOYSA-N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)
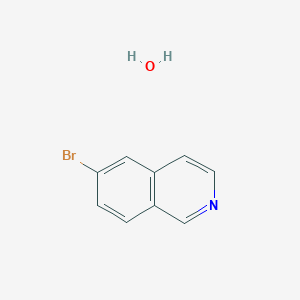


![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
